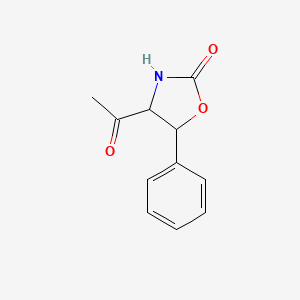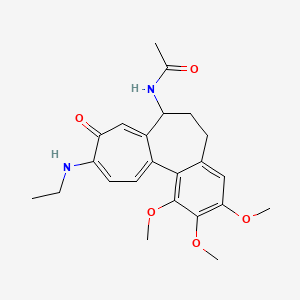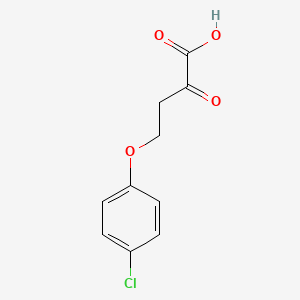
4-(4-Chlorophenoxy)-2-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-2-oxobutanoic acid is an organic compound with the molecular formula C10H9ClO4. It is a derivative of phenoxyacetic acid, where a chlorophenoxy group is attached to the butanoic acid backbone. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-oxobutanoic acid typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. One common method includes the following steps:
Formation of Phenoxy Ion: 4-chlorophenol is treated with a base such as potassium hydroxide (KOH) to form the phenoxy ion.
Reaction with Butanoic Acid Derivative: The phenoxy ion reacts with a butanoic acid derivative, such as 2-oxobutanoic acid, under controlled conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Handling of Reactants: Large quantities of 4-chlorophenol and butanoic acid derivatives are handled in industrial reactors.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and efficiency.
Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-(4-Chlorophenoxy)-2-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and plant growth regulators .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to plant growth regulation and metabolic processes in biological systems
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)acetic acid: A closely related compound with similar structural features.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
4-(4-Chlorophenoxy)benzoic acid: A compound with a benzoic acid backbone instead of butanoic acid .
Uniqueness
4-(4-Chlorophenoxy)-2-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with a butanoic acid backbone makes it versatile for various applications .
Properties
CAS No. |
64114-02-9 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-2-oxobutanoic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI Key |
NFKMYVKPVRKGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


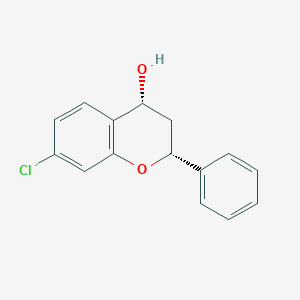
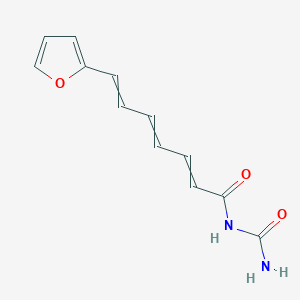
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
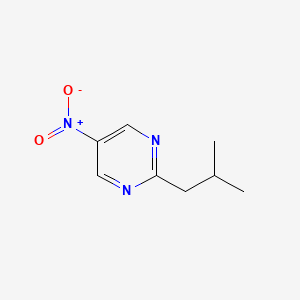
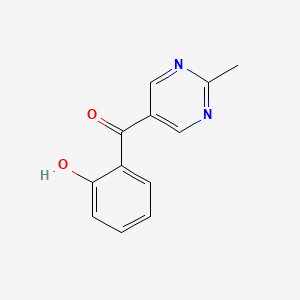


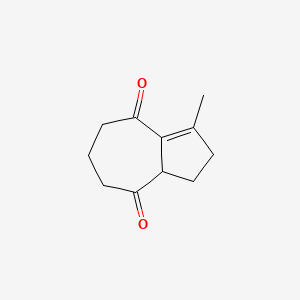
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
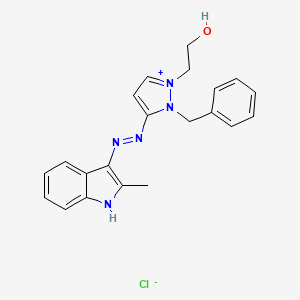
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
